N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.4]nonane core conjugated to a 4-chlorobenzamide group via a methylene linker. The spirocyclic dioxolane-dioxane system imparts conformational rigidity, which enhances metabolic stability and binding specificity in pharmaceutical applications . The 4-chloro substituent on the benzamide moiety introduces moderate electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-5-3-11(4-6-12)14(18)17-9-13-10-19-15(20-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCJBJVYHVEZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert the benzamide group to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Variations: Chloro vs. Nitro Groups
The 4-nitrobenzamide analog (N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide) shares the same spirocyclic backbone but replaces the chloro substituent with a nitro group. The nitro group is strongly electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic substitution reactions compared to the chloro derivative. However, nitro groups may reduce metabolic stability due to susceptibility to enzymatic reduction .
Spirocyclic Ring Modifications
Compounds like 1,4-dioxaspiro[4.5]decan-8-yl derivatives (e.g., N-(2-((1,4-dioxaspiro[4.5]decan-8-yl)amino)-4-phenylquinolin-6-yl)acrylamide) expand the spiro ring from [4.4] to [4.5], increasing steric bulk and altering solubility.
Comparative Data Table
Biological Activity
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and potential therapeutic applications.
- Chemical Formula : C_{13}H_{14}ClN_{1}O_{3}
- Molecular Weight : 273.71 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This method ensures the formation of the amide bond while maintaining the integrity of the spiro structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism : The compound may exert its effects through apoptosis induction in cancer cells and inhibition of specific signaling pathways associated with tumor growth.
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values indicating significant potency .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Activity Spectrum : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria.
- Comparison with Standard Drugs : In some assays, it has demonstrated efficacy comparable to established antibiotics, suggesting a promising role in treating bacterial infections .
Anti-inflammatory Properties
Inflammation is a critical component in many diseases, and compounds like this compound may modulate inflammatory responses:
- Cytokine Modulation : Research indicates that similar compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Potential Applications : This activity positions the compound as a candidate for further investigation in inflammatory diseases such as rheumatoid arthritis .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Case Study 1 : A derivative showed significant inhibition of cancer cell proliferation in a study involving MCF-7 cells, achieving an IC50 value of 6.2 μM.
- Case Study 2 : A spiro compound exhibited antibacterial activity against Staphylococcus aureus with an MIC value lower than that of standard antibiotics like penicillin.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
